molecular formula C19H14ClN3O4S B12208632 3-chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide

3-chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide

Cat. No.: B12208632
M. Wt: 415.9 g/mol
InChI Key: PGLBNRFNHILENV-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiophene core, an oxadiazole ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the oxadiazole ring and the dimethoxyphenyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For example, the use of palladium catalysts in a Suzuki coupling reaction can be employed to form the desired bonds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be utilized to streamline the production process. Additionally, the use of high-throughput screening methods can help identify the most effective reaction conditions for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

3-chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate specific biological pathways.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in drug development or biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide
  • 3,4-dimethoxyphenethylamine
  • 7-chloroquinoline derivatives

Uniqueness

Compared to similar compounds, 3-chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide stands out due to its unique combination of structural features. The presence of the benzothiophene core and the oxadiazole ring provides distinct chemical properties and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H14ClN3O4S

Molecular Weight

415.9 g/mol

IUPAC Name

3-chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C19H14ClN3O4S/c1-25-12-8-7-10(9-13(12)26-2)16-18(23-27-22-16)21-19(24)17-15(20)11-5-3-4-6-14(11)28-17/h3-9H,1-2H3,(H,21,23,24)

InChI Key

PGLBNRFNHILENV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=C(C4=CC=CC=C4S3)Cl)OC

Origin of Product

United States

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